1-(2-(p-(2,3-Diphenyl-1-propenyl)phenoxy)ethyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(p-(2,3-Diphenyl-1-propenyl)phenoxy)ethyl)pyrrolidine is an organic compound characterized by its complex structure, which includes a pyrrolidine ring, a phenoxy group, and a diphenylpropenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(p-(2,3-Diphenyl-1-propenyl)phenoxy)ethyl)pyrrolidine typically involves multiple steps, starting with the preparation of the diphenylpropenyl intermediate. This intermediate is then reacted with a phenoxyethyl derivative under specific conditions to form the final product. Common reagents used in these reactions include palladium catalysts for coupling reactions and various solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are often employed to scale up the production process while maintaining the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(p-(2,3-Diphenyl-1-propenyl)phenoxy)ethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(2-(p-(2,3-Diphenyl-1-propenyl)phenoxy)ethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-(p-(2,3-Diphenyl-1-propenyl)phenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Diphenyl-2-propyn-1-ol
- 1,3-Diphenyl-2,3-epoxy-1-propanone
- 1-(2-{4-[(1E)-1-(4-ethylphenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine
Uniqueness
1-(2-(p-(2,3-Diphenyl-1-propenyl)phenoxy)ethyl)pyrrolidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a diphenylpropenyl moiety sets it apart from other similar compounds, making it a valuable subject of study in various research fields.
Eigenschaften
CAS-Nummer |
31477-55-1 |
---|---|
Molekularformel |
C27H29NO |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
1-[2-[4-[(Z)-2,3-diphenylprop-1-enyl]phenoxy]ethyl]pyrrolidine |
InChI |
InChI=1S/C27H29NO/c1-3-9-23(10-4-1)21-26(25-11-5-2-6-12-25)22-24-13-15-27(16-14-24)29-20-19-28-17-7-8-18-28/h1-6,9-16,22H,7-8,17-21H2/b26-22- |
InChI-Schlüssel |
FVCJBCZQJODPQZ-ROMGYVFFSA-N |
Isomerische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)/C=C(/CC3=CC=CC=C3)\C4=CC=CC=C4 |
Kanonische SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=C(CC3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.